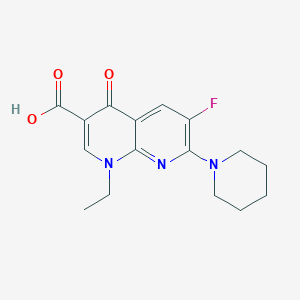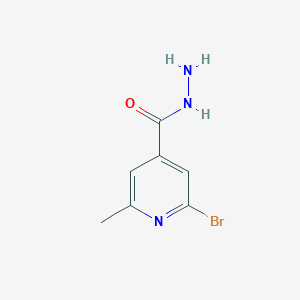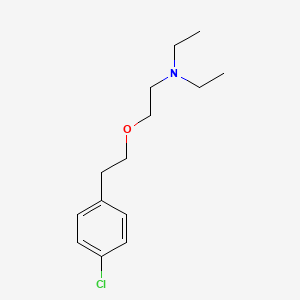
Triethylamine, 2-((p-chlorophenethyl)oxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethylamine, 2-((p-chlorophenethyl)oxy)- is an organic compound that belongs to the class of amines It is characterized by the presence of a triethylamine group and a p-chlorophenethyl group connected via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethylamine, 2-((p-chlorophenethyl)oxy)- typically involves the reaction of triethylamine with p-chlorophenethyl chloride in the presence of a base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows:
Triethylamine+p-Chlorophenethyl chloride→Triethylamine, 2-((p-chlorophenethyl)oxy)-+HCl
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the rate of reaction and minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of Triethylamine, 2-((p-chlorophenethyl)oxy)- can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Triethylamine, 2-((p-chlorophenethyl)oxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the p-chlorophenethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Triethylamine, 2-((p-chlorophenethyl)oxy)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Triethylamine, 2-((p-chlorophenethyl)oxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This can lead to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
Triethylamine: A simpler amine with similar basic properties.
Diethylamine: Another amine with two ethyl groups instead of three.
Trimethylamine: An amine with three methyl groups, differing in size and reactivity.
Uniqueness
Triethylamine, 2-((p-chlorophenethyl)oxy)- is unique due to the presence of the p-chlorophenethyl group, which imparts distinct chemical and physical properties. This makes it more versatile in certain applications compared to simpler amines.
Properties
CAS No. |
27078-28-0 |
|---|---|
Molecular Formula |
C14H22ClNO |
Molecular Weight |
255.78 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)ethoxy]-N,N-diethylethanamine |
InChI |
InChI=1S/C14H22ClNO/c1-3-16(4-2)10-12-17-11-9-13-5-7-14(15)8-6-13/h5-8H,3-4,9-12H2,1-2H3 |
InChI Key |
VDYIMWUEAYHMRN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOCCC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Acetamide,N-cyclopropyl-N-[(1,2-dihydro-6-methyl-2-oxo-3-quinolinyl)methyl]-](/img/structure/B13800812.png)
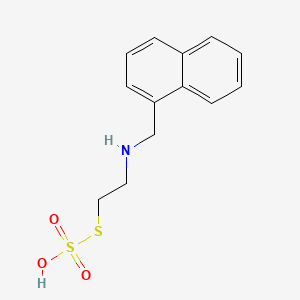
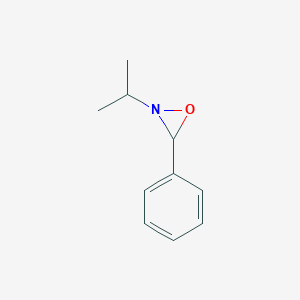
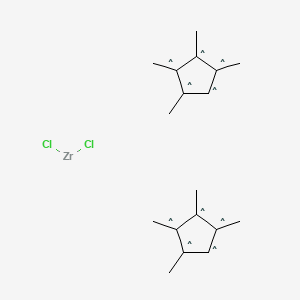
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)
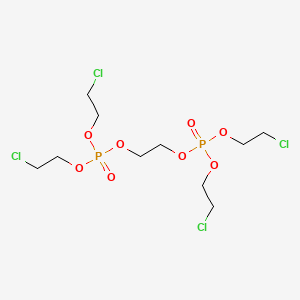
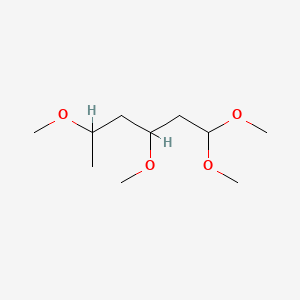
![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)

